molecular formula C13H15O4- B12309297 2-Pentoxycarbonylbenzoate

2-Pentoxycarbonylbenzoate

Cat. No.: B12309297
M. Wt: 235.26 g/mol
InChI Key: FPGPRAKRYDSZAW-UHFFFAOYSA-M
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Description

2-Pentoxycarbonylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pentoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentoxycarbonylbenzoate typically involves the esterification of benzoic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Benzoic acid+PentanolCatalystThis compound+Water\text{Benzoic acid} + \text{Pentanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Benzoic acid+PentanolCatalyst​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pentoxycarbonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Pentoxycarbonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of 2-Pentoxycarbonylbenzoate involves its hydrolysis to release benzoic acid and pentanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can then participate in various biochemical pathways, including the inhibition of microbial growth due to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison

2-Pentoxycarbonylbenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl benzoates. This longer chain can influence its solubility, boiling point, and reactivity. Additionally, the pentoxy group may provide different steric and electronic effects, making it suitable for specific applications where shorter alkyl chains may not be effective.

Properties

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

2-pentoxycarbonylbenzoate

InChI

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1

InChI Key

FPGPRAKRYDSZAW-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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